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Compound of Interest

5-(3-Fluorophenyl)-5-oxovaleric
Compound Name: d
aci

cat. No.: B1302166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 5-(3-Fluorophenyl)-5-oxovaleric acid. While experimental data for this specific
molecule is not readily available in public databases, this document presents predicted
spectroscopic values based on its chemical structure and established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS). Additionally, detailed experimental protocols for obtaining such data are provided to guide
researchers in their analytical workflows.

Chemical Structure and Properties

e |[UPAC Name: 5-(3-fluorophenyl)-5-oxopentanoic acid[1]
e Molecular Formula: C11H11FO3[1]

e Molecular Weight: 210.20 g/mol [1]

e CAS Number: 845790-38-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(3-Fluorophenyl)-5-
oxovaleric acid. These predictions are based on the analysis of its functional groups and
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overall molecular structure.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~10-12 Singlet (broad) 1H -COOH
) Aromatic H (ortho to
~7.8-8.0 Multiplet 2H
C=0)
] Aromatic H (meta and
~7.2-7.6 Multiplet 2H
para to C=0)
] -CH:- (adjacent to
~3.1 Triplet 2H
C=0)
) -CH:- (adjacent to
~2.5 Triplet 2H
COOH)
~2.0 Quintet 2H -CHz2- (central)
Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (6, ppm) Assighment

~198 C=0 (ketone)

~178 C=0 (carboxylic acid)
~163 (d, J = 245 Hz) C-F (aromaitic)

~138 (d, J =7 Hz) C (aromatic, ipso to C=0)
~131 (d, J=8 Hz) CH (aromatic)

~123 (d, J= 2 Hz) CH (aromatic)

~120 (d, J =21 Hz) CH (aromatic)

~115 (d, J = 22 Hz) CH (aromatic)

~38 -CH:- (adjacent to ketone)
~33 -CH:- (adjacent to COOH)
~20 -CH:- (central)

Table 3: Predicted IR Spectral Data

Wavenumber (cm~—2) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)
3000-3100 Medium C-H stretch (aromatic)
2850-2960 Medium C-H stretch (aliphatic)

~1710 Strong C=0 stretch (carboxylic acid)
~1690 Strong C=0 stretch (ketone)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-F stretch

~1100-1300 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

210 [M]* (Molecular ion)

193 [M - OH]*

182 [M - COJ* or [M - C2Ha]*
165 [M - COOH]*

123 [F-CeHa-COJ*

95 [CeHaF]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 5-(3-Fluorophenyl)-5-oxovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 5-(3-Fluorophenyl)-5-oxovaleric acid in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean, dry NMR
tube. The choice of solvent is critical to avoid obscuring proton signals.[2]

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.
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o Reference the spectrum to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of
scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with
approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder
and press it into a transparent disk using a hydraulic press.

o Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder (for KBr) or the clean ATR
crystal.

o Place the sample in the spectrometer and record the sample spectrum. The instrument will
automatically ratio the sample spectrum to the background spectrum to produce the final
absorbance or transmittance spectrum.
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o Typically, spectra are collected over the range of 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the various
functional groups in the molecule.[3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via a suitable method such as direct infusion or coupled with a chromatographic technique
like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for relatively volatile and thermally stable compounds and will likely produce
significant fragmentation.[5][6] Electrospray lonization (ESI) is a softer ionization technique
that is suitable for less volatile compounds and often results in a more prominent molecular
ion peak.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

o Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and
interpret the major fragment ions to deduce the structure of the molecule.[7][8]

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 5-(3-Fluorophenyl)-5-oxovaleric acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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